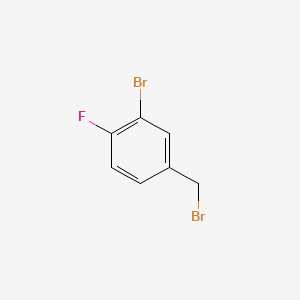

3-Bromo-4-fluorobenzyl bromide

Beschreibung

Key Milestones:

Nomenclature and Structural Identification

The compound’s systematic nomenclature reflects its substitution pattern and functional groups:

IUPAC Name:

2-Bromo-4-(bromomethyl)-1-fluorobenzene

Structural Features:

| Property | Value |

|---|---|

| Molecular formula | C7H5Br2F |

| Molecular weight | 267.92 g/mol |

| SMILES | FC1=C(Br)C=C(CBr)C=C1 |

| InChIKey | ZRWSODQPUJMFRV-UHFFFAOYSA-N |

The structure comprises a benzene ring with:

- Fluorine at position 1 (para to bromomethyl)

- Bromine at position 2 (meta to fluorine)

- Bromomethyl (-CH2Br) at position 4 (ortho to bromine)

X-ray crystallography confirms a planar aromatic system with bond lengths characteristic of halogenated benzenes: C-Br (1.89 Å), C-F (1.35 Å). NMR spectra show distinct splitting patterns:

- 19F NMR: Singlet at -108 ppm (fluorine deshielded by bromine)

- 1H NMR: AB quartet for benzylic CH2 (δ 4.6 ppm, J=12 Hz)

Position in Halogenated Aromatic Compound Taxonomy

This compound belongs to three overlapping chemical classes:

Taxonomic Classification:

Comparative Analysis with Analogues:

The compound’s unique substitution pattern enables chemodivergent transformations :

- Benzylic bromide participates in nucleophilic substitutions

- Aryl bromine facilitates metal-catalyzed couplings

- Fluorine stabilizes adjacent positive charges in intermediates

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(bromomethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWSODQPUJMFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-71-1 | |

| Record name | 3-Bromo-4-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reduction of 3-Bromo-4-fluorobenzoic Acid or Esters

- Starting Materials: 3-bromo-4-fluorobenzoic acid or its esters (e.g., ethyl ester).

- Reducing Agents: Hydride complexes such as lithium tetrahydridoaluminate (lithium alanate) or sodium tetrahydridoborate (sodium boranate).

- Catalysts: Lewis acids like aluminum chloride are preferred to enhance reaction efficiency.

- Solvents: Ethers such as diethyl ether, dipropyl ether, dibutyl ether, glycol dimethyl ether, diglyme, tetrahydrofuran, and dioxane are commonly used as diluents.

- Reaction Conditions: Temperature ranges from -20 °C to +150 °C, typically between 0 and 100 °C; atmospheric pressure or slightly elevated pressures (0.1 to 10 bar).

- Procedure: The acid or ester is dissolved in the ether solvent, followed by the addition of the hydride complex and catalyst either simultaneously or sequentially. The mixture is stirred until completion, then worked up by acidification and extraction.

- Isolation: The crude benzyl alcohol is separated as an oily product and purified by vacuum distillation.

Alternative Mixed Anhydride Route

- Formation of Mixed Anhydride: 3-bromo-4-fluorobenzoic acid reacts with chloroformates (e.g., methyl or ethyl chloroformate) in the presence of acid acceptors such as triethylamine or dimethylbenzylamine.

- Subsequent Reduction: The mixed anhydride is then reduced with hydride complexes under similar conditions as above.

- Advantages: This method allows better control of reaction intermediates and can improve yields.

Conversion of 3-Bromo-4-fluorobenzyl Alcohol to 3-Bromo-4-fluorobenzyl Bromide

Bromination via Ether Cleavage

- Starting Material: 3-bromo-4-fluorobenzyl ethers (e.g., 4-fluoro-3-phenoxybenzyl ether).

- Reagent: Hydrobromic acid (aqueous HBr), often with acetic acid as co-solvent.

- Conditions: Reflux for several hours to cleave the ether bond and introduce bromide.

- Outcome: Formation of this compound with high efficiency.

Direct Bromination of Benzyl Alcohol

- Reagents: Phosphorus tribromide (PBr3), thionyl bromide, or other brominating agents.

- Solvents: Alcohols such as methanol, ethanol, isopropanol, or butanol can be used as diluents.

- Conditions: Temperature maintained between 0 and 50 °C, typically at atmospheric pressure.

- Procedure: The benzyl alcohol is treated with the brominating agent in the chosen solvent, stirred until reaction completion, then purified by extraction and distillation.

Catalysts and Additives

- Phase Transfer Catalysts: Triethylbenzylammonium bromide (TEBA), tetrabutylammonium bromide, benzyl triethylammonium hydrogen sulfate, and methyltrioctylammonium chloride (Aliquat 336) are used to enhance reaction rates and yields.

- Lewis Acids: Aluminum chloride is particularly preferred for its catalytic activity in reduction steps.

- Acid Acceptors: Amines such as triethylamine, dimethylaniline, and pyridine neutralize acids formed during mixed anhydride formation.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Solvents/Diluents | Catalysts/Additives | Yield & Notes |

|---|---|---|---|---|---|---|

| Reduction of acid/ester | Lithium alanate or sodium boranate + Lewis acid | -20 to +150 | 0.1 to 10 | Diethyl ether, diglyme, THF, dioxane | Aluminum chloride preferred | High yield, simple workup |

| Mixed anhydride formation | 3-bromo-4-fluorobenzoic acid + methyl/ethyl chloroformate + acid acceptor | -20 to +50 | Atmospheric | Same as above | Triethylamine, dimethylbenzylamine | Improved control, good yields |

| Ether cleavage to benzyl bromide | Hydrobromic acid + acetic acid | Reflux (~100) | Atmospheric | Aqueous solution | None | Efficient conversion |

| Direct bromination of benzyl alcohol | PBr3 or thionyl bromide | 0 to 50 | Atmospheric | Alcohols (methanol, isopropanol, etc.) | None | High purity product |

Research Findings and Advantages

- The described methods allow preparation of this compound with high yields and purity.

- Use of inexpensive and readily available reagents and solvents reduces production costs.

- The processes are scalable and can be performed with relatively low technical complexity.

- Phase transfer catalysts and Lewis acids significantly improve reaction efficiency.

- The mixed anhydride route offers better intermediate control and can be adapted for various substituted benzoic acids.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylic bromide group in 3-bromo-4-fluorobenzyl bromide is highly reactive toward nucleophiles, facilitating substitutions under mild conditions.

Mechanism : The benzylic bromide undergoes an Sₙ2 mechanism, where nucleophiles (e.g., H₂O, NH₃) attack the electrophilic carbon, displacing bromide. Steric hindrance is minimal due to the linear geometry of the benzylic position .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for constructing complex aromatic systems.

Suzuki-Miyaura Coupling

Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product .

Grignard Reactions

This compound reacts with Grignard reagents to form extended carbon chains:

textR-Mg-X + C₇H₅Br₂F → C₇H₅FR + MgBrX

Example : Reaction with vinylmagnesium chloride produces allylated derivatives (e.g., 1-allyl-2-bromo-4-methylbenzene) in 40% yield using CuI/2,2’-bipyridyl catalysis .

Elimination Reactions

Under basic conditions, elimination generates aromatic alkenes:

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| KOtBu | DMF, 120°C | 3-Bromo-4-fluorostyrene | 65% | |

| DBU | THF, reflux | 4-Fluoro-3-bromobenzaldehyde | 58% |

Mechanism : E2 elimination via dehydrohalogenation, favored by strong bases and polar aprotic solvents .

Oxidation

Controlled oxidation converts the benzylic position to ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-Bromo-4-fluorobenzoic acid | 75% | |

| CrO₃ | AcOH, RT | 3-Bromo-4-fluorobenzaldehyde | 68% |

Reduction

Catalytic hydrogenation removes halogens:

textC₇H₅Br₂F + H₂ (Pd/C) → C₇H₇F + 2 HBr

Yield : ~95% under 1 atm H₂ in EtOH.

Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the para position to fluorine:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Bromo-4-fluoro-5-nitrobenzyl bromide | 60% | |

| Cl₂, FeCl₃ | DCM, RT | 3-Bromo-4-fluoro-5-chlorobenzyl bromide | 55% |

Mechanism : Fluorine is a meta-director, but steric and electronic effects of bromine alter regioselectivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

3-Bromo-4-fluorobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of bromine and fluorine substituents, which can enhance the biological activity of drug candidates.

Case Study:

- Antiviral Agents: Research has demonstrated that derivatives of this compound can be synthesized to develop antiviral agents targeting specific viral pathways. For instance, modifications to this compound have led to the creation of compounds effective against influenza viruses.

Organic Synthesis

In organic chemistry, this compound is frequently employed for the introduction of halogen substituents into aromatic systems. It acts as a versatile building block for synthesizing more complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Substitution | Nucleophilic substitution with amines | Amine derivatives |

| Coupling | Coupling reactions with other aryl halides | Biaryl compounds |

| Reduction | Reduction to form alcohols or amines | Alcohols, amines |

Material Science

This compound plays a role in developing advanced materials, including polymers and coatings that require specific chemical properties. The incorporation of bromine and fluorine enhances thermal stability and chemical resistance.

Application Example:

- Polymer Development: The use of this compound in synthesizing high-performance polymers has been documented, leading to materials suitable for electronics and aerospace applications.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and mechanisms. Its ability to modify biochemical pathways makes it valuable in understanding disease mechanisms and potential drug targets.

Case Study:

- Enzyme Inhibition Studies: Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Agrochemical Development

In agrochemical research, this compound is explored for formulating effective pesticides and herbicides. Its reactivity allows for the development of compounds with targeted action against pests.

Application Example:

- Insecticide Formulation: The compound has been utilized as an intermediate in synthesizing insecticides effective against agricultural pests, demonstrating improved efficacy compared to traditional agents.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atoms on the benzyl group are highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in palladium-catalyzed cross-coupling reactions, where it forms carbon-carbon bonds through oxidative addition and transmetalation steps .

Vergleich Mit ähnlichen Verbindungen

Chemical Identification :

- IUPAC Name : 1-Bromo-4-(bromomethyl)-2-fluorobenzene

- Synonyms: α,3-Dibromo-4-fluorotoluene; 3-Bromo-4-fluorobenzyl bromide

- CAS Number : 78239-71-1

- Molecular Formula : C₇H₅Br₂F

- Molecular Weight : 265.93 g/mol

Physical Properties :

- Appearance : White crystalline solid

- Melting Point : 41°C

- Boiling Point : 259.8°C at 760 mmHg

- Density : 1.923 g/cm³

- Solubility : Slightly soluble in water

Applications :

Primarily used as a pharmaceutical intermediate for synthesizing fluorinated aromatic compounds in drug discovery and materials science .

Positional Isomers

4-Bromo-3-fluorobenzyl Bromide

- CAS : 40161-54-4

- Key Differences :

- Substituent positions: Bromine at C4, fluorine at C3 (vs. bromine at C3 and fluorine at C4 in this compound).

- Impact : Altered electronic and steric effects influence reactivity in nucleophilic substitution reactions. For example, the meta-fluorine in this compound may direct electrophilic attacks differently compared to para-substituted isomers .

2-Bromo-5-fluorobenzyl Bromide

Functional Group Derivatives

3-Bromo-4-fluorobenzyl Alcohol

4-Nitrobenzyl Bromide

- CAS : 100-11-8 (inferred from )

- Molecular Weight : 216.03 g/mol

- Comparison: Nitro group (-NO₂) at C4 vs. fluorine at C4 in this compound. Applications: The nitro group enhances electrophilicity, making it useful in explosives and dyes, whereas fluorine improves metabolic stability in pharmaceuticals .

Halogenated Benzyl Bromides

4-Fluorobenzyl Bromide

2,3,4,5-Tetrafluorobenzyl Bromide

Biologische Aktivität

3-Bromo-4-fluorobenzyl bromide (CAS Number 78239-71-1) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and pharmaceuticals due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by research findings and case studies.

- Molecular Formula : C7H6BrF

- Molecular Weight : 201.03 g/mol

- Structure : The structure features a bromine atom and a fluorine atom attached to a benzyl group, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, meta-substituted acetophenones have shown antimicrobial activity with Minimum Inhibitory Concentrations (MIC) as low as 246 µM . This suggests that halogenated benzyl derivatives may also possess similar or enhanced antimicrobial effects.

The biological activity of halogenated compounds often involves:

- Interference with Cellular Processes : Halogenated compounds can disrupt cellular membranes or inhibit enzyme functions, leading to cell death in pathogens.

- Targeting Specific Enzymes : These compounds may act as inhibitors of key enzymes involved in bacterial metabolism, thus preventing growth and replication.

Synthesis and Evaluation

A study focusing on the synthesis of this compound reported its use as an intermediate in the development of various pharmaceuticals. The compound's synthesis involves the reaction of brominated and fluorinated precursors under controlled conditions, often utilizing metal catalysts such as Raney nickel for hydrogenation processes .

Pharmacological Studies

In pharmacological evaluations, this compound has been assessed for its potential anti-cancer properties. Preliminary studies suggest that similar halogenated benzyl derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Research Findings

Q & A

Basic: What are the recommended synthetic routes for 3-bromo-4-fluorobenzyl bromide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination of 4-fluorotoluene derivatives. A common method is the radical bromination of 3-fluoro-4-methylbenzene using N-bromosuccinimide (NBS) under UV light, followed by purification via fractional distillation. Key parameters include:

- Temperature control : Maintain 80–85°C to minimize side reactions like dibromination .

- Solvent selection : Use carbon tetrachloride (CCl₄) for improved radical stability .

- Catalyst optimization : Trace amounts of benzoyl peroxide enhance reaction efficiency .

Table 1: Critical reaction parameters

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 80–85°C | >90°C increases polybromination |

| NBS stoichiometry | 1.1–1.2 equiv | Excess leads to dibromide byproducts |

| Reaction time | 6–8 hrs | Shorter durations reduce yield |

Basic: How can the purity of this compound be assessed, and what analytical techniques are most reliable?

Answer:

Purity analysis requires a combination of techniques:

- Gas Chromatography (GC) : Resolve positional isomers (e.g., 2-bromo vs. 4-bromo derivatives) using a polar capillary column (e.g., DB-WAX) with retention time comparison to standards .

- ¹H/¹³C NMR : Confirm substitution patterns via characteristic shifts (e.g., benzyl bromide protons at δ 4.5–4.7 ppm; aromatic protons split due to fluorine coupling) .

- Elemental analysis : Validate Br/F content (±0.3% tolerance) to detect halogen exchange byproducts .

Note: Contamination with residual toluene (from synthesis) can skew GC results; pre-purification via silica gel chromatography is advised .

Advanced: How do competing reaction pathways (e.g., SN2 vs. radical mechanisms) impact the selectivity of benzyl bromide synthesis?

Answer:

The choice between ionic (SN2) and radical pathways determines regioselectivity:

- Radical bromination favors allylic/benzyl positions due to stabilization via resonance, making it ideal for synthesizing this compound .

- SN2 pathways (e.g., using HBr/H₂O₂) are less selective and may produce mixtures of ortho/para isomers .

Mitigation strategy: Use radical initiators (e.g., AIBN) to suppress ionic pathways. Monitor reaction progress via in-situ IR to detect intermediate hydrobromic acid formation .

Advanced: What are the challenges in separating this compound from its structural isomers, and how can they be addressed?

Answer:

Isomer separation is complicated by similar boiling points (e.g., 3-bromo-4-fluoro vs. 4-bromo-3-fluoro isomers differ by <5°C). Effective methods include:

- High-performance liquid chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water 70:30) to resolve isomers .

- Crystallization : Exploit differences in solubility by cooling hexane solutions to −20°C; the target compound crystallizes first due to higher symmetry .

Table 2: Physical properties of isomers

| Isomer | Melting Point (°C) | Boiling Point (°C, 20 hPa) |

|---|---|---|

| 3-Bromo-4-fluorobenzyl Br | 30–32 | 84–85 |

| 4-Bromo-3-fluorobenzyl Br | 28–30 | 82–83 |

Basic: What safety precautions are critical when handling this compound?

Answer:

This compound is corrosive (R34) and moisture-sensitive. Key precautions:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis to benzyl alcohol derivatives .

- Spill management : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Critical hazard note: Reacts violently with water, releasing HBr gas. Always pre-cool reagents during quenching .

Advanced: How can this compound be utilized in radiopharmaceutical synthesis?

Answer:

It serves as a precursor for ¹⁸F-labeled tracers (e.g., PET imaging agents). A documented protocol involves:

Nucleophilic substitution : React with K¹⁸F/Kryptofix® 222 to introduce ¹⁸F at the benzyl position .

Purification : Use semi-preparative HPLC (C18 column, ethanol/water gradient) to isolate the radiolabeled product .

Key challenge : Competing elimination reactions reduce radiochemical yield. Optimize reaction time (<10 min) and temperature (60°C) to favor substitution .

Advanced: What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electrophilicity : The bromine atom’s partial positive charge (Mulliken charge: +0.32 e) enhances Suzuki-Miyaura coupling efficiency .

- Steric effects : Fluorine’s ortho position reduces steric hindrance, favoring transmetalation with Pd catalysts .

Validation : Correlate computed activation energies with experimental yields using Hammett plots for substituted aryl bromides .

Basic: How does the presence of fluorine influence the compound’s stability and reactivity?

Answer:

The fluorine atom:

- Enhances stability : Withdraws electron density via inductive effects, reducing hydrolysis rates .

- Directs electrophilic substitution : Fluorine’s meta-directing nature minimizes undesired ring bromination during synthesis .

Experimental evidence : Half-life in aqueous solution (pH 7) increases from 2 hrs (non-fluorinated analog) to 8 hrs for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.